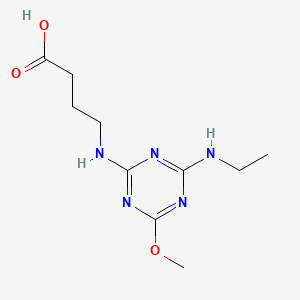

Simeton-acetic acid

Beschreibung

BenchChem offers high-quality Simeton-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Simeton-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H17N5O3 |

|---|---|

Molekulargewicht |

255.27 g/mol |

IUPAC-Name |

4-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]butanoic acid |

InChI |

InChI=1S/C10H17N5O3/c1-3-11-8-13-9(15-10(14-8)18-2)12-6-4-5-7(16)17/h3-6H2,1-2H3,(H,16,17)(H2,11,12,13,14,15) |

InChI-Schlüssel |

PJQGOQLJADTPMY-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC1=NC(=NC(=N1)OC)NCCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Acetic Acid: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical properties and structural characteristics of acetic acid (CH₃COOH), also systematically named ethanoic acid. As the second simplest carboxylic acid, its versatile nature as a reagent, solvent, and key biochemical intermediate makes it a substance of significant interest in various scientific and industrial fields, including drug development.[1][2]

Chemical Structure and Bonding

Acetic acid consists of a methyl group attached to a carboxyl functional group.[3] The carbon atom of the carboxyl group is sp² hybridized, forming a planar arrangement with the two oxygen atoms and the methyl carbon.[4] This structure is fundamental to its chemical reactivity and physical properties.

In the solid state, acetic acid molecules form extended chains through intermolecular hydrogen bonds.[5] In the liquid and vapor phases, particularly in non-hydrogen-bonding solvents, it predominantly exists as a cyclic dimer. This dimerization occurs through two strong hydrogen bonds between the carboxyl groups of two separate molecules.

Diagram: Acetic Acid Monomer and Dimer

The following diagrams illustrate the chemical structure of a single acetic acid molecule and its dimeric form resulting from hydrogen bonding.

Caption: Structure of acetic acid monomer and its hydrogen-bonded dimer.

Physicochemical Properties

Acetic acid is a colorless liquid with a characteristic pungent, vinegar-like odor. Its properties are significantly influenced by its strong capacity for hydrogen bonding. "Glacial" acetic acid refers to the undiluted, water-free form, which solidifies into ice-like crystals slightly below room temperature.

Table 1: Physical and Chemical Properties of Acetic Acid

| Property | Value | Reference |

| Molar Mass | 60.052 g·mol⁻¹ | |

| Appearance | Colorless liquid | |

| Odor | Pungent, vinegar-like | |

| Density (liquid) | 1.049 g/cm³ | |

| Melting Point | 16 to 17 °C (289 to 290 K) | |

| Boiling Point | 118 to 119 °C (391 to 392 K) | |

| Acidity (pKa) in water | 4.76 | |

| Dielectric Constant | 6.2 |

Acidity and Solvent Characteristics

The acidic nature of acetic acid is due to the ionization of the proton from the carboxyl group. In an aqueous solution, it acts as a weak monoprotic acid, establishing an equilibrium with its conjugate base, acetate (CH₃COO⁻).

CH₃COOH + H₂O ⇌ CH₃COO⁻ + H₃O⁺

A 1.0 M solution of acetic acid has a pH of approximately 2.4, indicating that only about 0.4% of the molecules are dissociated.

As a polar protic solvent, acetic acid is miscible with both polar and non-polar solvents, including water, ethanol, chloroform, and hexane. This makes it a useful solvent for recrystallization and as a medium for chemical reactions, particularly those involving carbocation intermediates.

Key Chemical Reactions

The carboxyl group is the center of acetic acid's reactivity, participating in reactions typical of carboxylic acids.

Fischer Esterification

One of the most significant reactions is Fischer esterification, where acetic acid reacts with an alcohol in the presence of an acid catalyst (commonly sulfuric acid) to form an ester and water. This reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is often used, or the water is removed as it is formed.

Reaction: CH₃COOH + R-OH ⇌ CH₃COOR + H₂O

Diagram: Fischer Esterification Workflow

The following diagram outlines the general workflow for a Fischer esterification reaction.

Caption: Generalized workflow for Fischer esterification.

Formation of Acetic Anhydride

The dehydration of two acetic acid molecules yields acetic anhydride, a crucial reagent for acetylation reactions. This process is a major industrial application of acetic acid.

Reaction: 2 CH₃COOH → (CH₃CO)₂O + H₂O

Role in Biochemical Pathways

In biological systems, acetic acid, primarily in its ionized form, acetate, is a central metabolic intermediate. It is converted into acetyl-coenzyme A (acetyl-CoA) by the enzyme acetyl-CoA synthetase. Acetyl-CoA is a pivotal molecule in cellular metabolism, serving as the entry point into the Krebs cycle (citric acid cycle) for energy production and as a fundamental building block for the biosynthesis of fatty acids and cholesterol.

Diagram: Acetic Acid in Cellular Metabolism

This diagram illustrates the conversion of acetic acid to acetyl-CoA and its entry into the Krebs cycle.

Caption: Simplified pathway of acetic acid in cellular metabolism.

Experimental Protocols

Determination of pKa by Titration

The pKa of acetic acid can be accurately determined by titration with a strong base, such as sodium hydroxide (NaOH), while monitoring the pH.

Methodology:

-

A known volume and concentration of acetic acid solution is placed in a beaker.

-

A calibrated pH meter is immersed in the solution to record the initial pH.

-

A standardized solution of NaOH is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of NaOH.

-

A titration curve is generated by plotting the pH (y-axis) against the volume of NaOH added (x-axis).

-

The equivalence point is identified as the point of steepest inflection on the curve.

-

The volume of NaOH required to reach the equivalence point is determined. The half-equivalence point occurs at exactly half of this volume.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid. This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentrations of the acid and its conjugate base are equal ([CH₃COOH] = [CH₃COO⁻]).

Diagram: pKa Determination Workflow

The following diagram shows the logical flow for determining the pKa of a weak acid.

Caption: Workflow for the experimental determination of pKa.

Fischer Esterification of Acetic Acid with an Alcohol

This protocol provides a general procedure for the synthesis of an ester from acetic acid.

Methodology:

-

In a round-bottom flask, combine the alcohol and a molar excess of acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 45-60 minutes).

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with water, a saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The crude ester can be further purified by distillation.

Safety and Handling

Concentrated acetic acid is corrosive and can cause severe skin burns and eye damage. It is also a flammable liquid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as oxidizing agents and strong bases.

-

Spills: Absorb small spills with an inert material. For large spills, evacuate the area and ensure proper respiratory protection before cleanup.

-

First Aid: In case of skin contact, immediately flush with water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If ingested, do not induce vomiting and seek immediate medical attention.

References

A Technical Guide to the Systematic Nomenclature and Properties of Ethanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of ethanoic acid, focusing on its systematic nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), its fundamental physicochemical properties, and standardized experimental protocols relevant to its analysis and reactivity.

Nomenclature: Systematic (Ethanoic Acid) vs. Preferred (Acetic Acid)

Ethanoic acid is the systematic IUPAC name for the organic compound with the chemical formula CH₃COOH.[1][2] While "ethanoic acid" is the formally correct name derived from systematic rules, the name "acetic acid" is also recognized by the IUPAC as a preferred name due to its widespread historical and commercial use.[3][4] The name "acetic acid" is derived from the Latin word acetum, meaning vinegar.[3]

The systematic name "ethanoic acid" is derived following the IUPAC nomenclature rules for carboxylic acids:

-

Identify the Parent Alkane: The longest continuous carbon chain containing the carboxyl functional group (-COOH) is identified. For CH₃COOH, this is a two-carbon chain.

-

Name the Parent Alkane: A two-carbon alkane is named ethane.

-

Apply the Suffix: The "-e" ending of the parent alkane is replaced with the suffix "-oic acid".

-

Ethane → Ethanoic acid

-

-

Numbering the Chain: The carbon atom of the carboxyl group is always assigned the number 1 position. This means no locant number is needed in the final name for simple, unsubstituted acids like ethanoic acid.

The logical workflow for determining the systematic name is illustrated below.

Physicochemical and Structural Properties

Ethanoic acid is a colorless liquid with a characteristic pungent odor and sour taste. Structurally, it consists of a methyl group (-CH₃) bonded to a carboxyl functional group (-COOH). The carboxyl carbon is sp² hybridized, resulting in a planar geometry with bond angles of approximately 120°. In its solid and liquid states, as well as in the vapor phase at certain temperatures, ethanoic acid forms cyclic dimers through intermolecular hydrogen bonding.

The key physicochemical properties of ethanoic acid are summarized in the table below.

| Property | Value | Reference(s) |

| Systematic IUPAC Name | Ethanoic acid | |

| Preferred IUPAC Name | Acetic acid | |

| Chemical Formula | CH₃COOH | |

| Molar Mass | 60.052 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.049 g/cm³ (liquid) | |

| Melting Point | 16.6 °C (289.75 K) | |

| Boiling Point | 118 °C (391.15 K) | |

| Acid Dissoc. Constant (pKa) | 4.76 at 25 °C | |

| pH (1.0 M solution) | 2.4 | |

| C-C Bond Length | 149 pm | |

| C=O Bond Length | 124 pm | |

| C-O Bond Length | 131 pm | |

| C-C=O Bond Angle | 119° | |

| O=C-OH Bond Angle | 122° |

Experimental Protocols

This section details common experimental procedures involving ethanoic acid, including quantitative analysis by titration, chemical synthesis via esterification, and structural identification through spectroscopy.

This protocol describes the determination of the concentration of ethanoic acid in a sample (e.g., vinegar) via acid-base titration with a standardized sodium hydroxide (NaOH) solution. The reaction is: CH₃COOH + NaOH → CH₃COONa + H₂O.

Materials:

-

Burette (50 mL)

-

Volumetric pipette (25 mL)

-

Erlenmeyer flasks (250 mL)

-

Volumetric flask (250 mL)

-

Ethanoic acid sample (vinegar)

-

Standardized NaOH solution (~0.1 M)

-

Phenolphthalein indicator solution

-

Deionized water

Procedure:

-

Sample Preparation: Accurately pipette 25.00 mL of the vinegar sample into a 250 mL volumetric flask. Dilute to the calibration mark with deionized water, cap, and invert several times to ensure homogeneity.

-

Burette Preparation: Rinse the burette first with deionized water, then with a small amount of the standardized NaOH solution. Fill the burette with the NaOH solution and record the initial volume to two decimal places.

-

Analyte Preparation: Rinse a 25 mL pipette with the diluted vinegar solution. Pipette 25.00 mL of the diluted vinegar into a clean Erlenmeyer flask.

-

Add Indicator: Add 2-3 drops of phenolphthalein indicator to the Erlenmeyer flask. The solution should be colorless.

-

Titration: Slowly add the NaOH solution from the burette to the flask while continuously swirling.

-

Endpoint Determination: Continue adding NaOH dropwise until a faint but permanent pink color persists for at least 30 seconds. This is the endpoint.

-

Record Volume: Record the final volume from the burette to two decimal places.

-

Replicates: Repeat the titration (steps 3-7) at least two more times for precision. The volumes of NaOH used should agree within ±0.10 mL.

-

Calculation: Calculate the molarity of the diluted ethanoic acid using the formula: M_acid * V_acid = M_base * V_base. Remember to account for the initial dilution to find the concentration of the original sample.

This protocol describes the synthesis of an ester (e.g., ethyl ethanoate) from ethanoic acid and an alcohol (e.g., ethanol) using an acid catalyst, a reaction known as Fischer-Speier esterification. The reaction is an equilibrium process and is typically driven toward the product by using an excess of one reactant or by removing water as it forms.

Materials:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Glacial ethanoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) (catalyst)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous drying agent (e.g., Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ethanoic acid and a molar excess of ethanol.

-

Catalyst Addition: While cooling the flask in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for approximately 45-60 minutes.

-

Work-up & Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted ethanoic acid), and finally with saturated brine.

-

Vent the funnel frequently during the bicarbonate wash to release CO₂ gas.

-

-

Drying and Isolation: Separate the organic layer, dry it over an anhydrous drying agent like sodium sulfate, and then decant or filter to remove the drying agent. The crude ester can be purified further by distillation.

The mechanism for this reaction is a classic example of nucleophilic acyl substitution.

Spectroscopic methods are essential for the structural confirmation of ethanoic acid.

A. Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin liquid film is prepared by placing a drop of neat ethanoic acid between two salt (NaCl or KBr) plates.

-

Data Acquisition: The sample is placed in an IR spectrometer and the spectrum is recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Interpretation: The spectrum is analyzed for characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid Dimer): A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹. This is the most distinctive feature.

-

C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹ (e.g., 2962-2853 cm⁻¹).

-

C=O Stretch (Carbonyl): A sharp, very strong absorption band in the range of 1750-1680 cm⁻¹.

-

C-O Stretch: An absorption in the fingerprint region, typically between 1300-1000 cm⁻¹.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of ethanoic acid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, tetramethylsilane (TMS), is typically added.

-

Data Acquisition: The sample is placed in an NMR spectrometer to acquire ¹H and ¹³C NMR spectra.

-

Interpretation:

-

¹H NMR Spectrum: Shows two distinct signals, both of which are singlets as there is no adjacent proton for spin-spin coupling.

-

A signal for the methyl protons (-CH₃) around δ 2.1 ppm (integrating to 3H).

-

A signal for the acidic carboxyl proton (-COOH) which is broad and appears far downfield, typically around δ 10-12 ppm (integrating to 1H).

-

-

¹³C NMR Spectrum: Shows two signals, corresponding to the two unique carbon environments in the molecule.

-

A signal for the methyl carbon (-CH₃).

-

A signal for the carboxyl carbon (-COOH), which is significantly downfield due to the deshielding effect of the attached oxygen atoms.

-

-

References

A Technical Guide to the Contrasting Properties of Glacial and Aqueous Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences between glacial acetic acid and its aqueous solutions. A comprehensive understanding of these distinctions is critical for applications in research, chemical synthesis, and pharmaceutical development, where the choice between the concentrated and diluted form can significantly impact reaction outcomes, product stability, and formulation efficacy.

Core Physical and Chemical Properties: A Comparative Analysis

Glacial acetic acid, a nearly anhydrous form of acetic acid (>99.5%), exhibits markedly different physical and chemical properties compared to its aqueous solutions. These differences primarily stem from the presence of water, which influences intermolecular forces, ionization, and colligative properties.

Physical Properties

The physical characteristics of glacial and aqueous acetic acid are distinct, particularly concerning their state at ambient temperatures, boiling points, and densities. These properties are crucial for handling, storage, and process design.

Table 1: Comparative Physical Properties of Glacial vs. Aqueous Acetic Acid

| Property | Glacial Acetic Acid | Aqueous Acetic Acid (1.0 M) |

| Appearance | Colorless liquid or crystalline solid[1] | Colorless liquid[1] |

| Odor | Strong, pungent, vinegar-like[1][2] | Vinegar-like[1] |

| Melting Point | 16.6 °C (61.9 °F) | Varies with concentration (below 0 °C) |

| Boiling Point | 118.1 °C (244.6 °F) | ~100 °C (dependent on concentration) |

| Density | ~1.049 g/cm³ at 25 °C | ~1.005 g/cm³ at 25 °C |

| Viscosity | ~1.22 mPa·s at 25 °C | ~1.02 mPa·s at 25 °C |

Chemical Properties

The chemical behavior of acetic acid is fundamentally altered by the presence of water. Glacial acetic acid acts as a polar, protic solvent, capable of dissolving both polar and non-polar compounds. In contrast, aqueous acetic acid's properties are dominated by its equilibrium with water.

Table 2: Comparative Chemical Properties of Glacial vs. Aqueous Acetic Acid

| Property | Glacial Acetic Acid | Aqueous Acetic Acid (1.0 M) |

| Acidity (pKa) | Not applicable (no dissociation) | 4.76 |

| pH | Not applicable | ~2.4 |

| Dissociation | Minimal self-ionization | Partial dissociation into acetate (CH₃COO⁻) and hydronium (H₃O⁺) ions |

| Solvent Nature | Hydrophilic, protic solvent | Primarily an aqueous solution |

The Role of Water: Dissociation of Acetic Acid

The most significant chemical distinction between glacial and aqueous acetic acid is the phenomenon of dissociation. In the absence of water, glacial acetic acid exists primarily as hydrogen-bonded dimers. However, in an aqueous environment, water acts as a base, facilitating the partial dissociation of acetic acid into acetate and hydronium ions. This equilibrium is fundamental to its acidic nature in solution.

Caption: Dissociation of Acetic Acid in Water.

Experimental Protocols for Property Determination

Accurate characterization of glacial and aqueous acetic acid is essential for their effective use. The following are detailed methodologies for determining key physical and chemical properties.

Workflow for Property Determination

The general workflow for characterizing the properties of acetic acid involves a series of standard laboratory procedures.

Caption: General Experimental Workflow.

Determination of Melting Point (for Glacial Acetic Acid)

Objective: To determine the temperature at which glacial acetic acid transitions from a solid to a liquid.

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

-

Ensure the glacial acetic acid sample is solid by cooling it below its expected melting point (16.6 °C).

-

Place a small amount of the solidified acetic acid into a capillary tube and seal one end.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus: Distillation apparatus (round-bottom flask, condenser, receiving flask), heating mantle, thermometer, boiling chips.

Procedure:

-

Place a sample of the acetic acid (glacial or aqueous) into the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the sample gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected. This stable temperature is the boiling point.

Determination of Density using a Pycnometer

Objective: To accurately measure the density of the liquid sample.

Apparatus: Pycnometer, analytical balance, thermometer, water bath.

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with the acetic acid sample, ensuring no air bubbles are present.

-

Place the pycnometer in a water bath set to a constant temperature (e.g., 25 °C) until the liquid reaches thermal equilibrium.

-

Carefully place the stopper, allowing excess liquid to exit through the capillary.

-

Dry the outside of the pycnometer thoroughly and weigh it (m₂).

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3-5 to obtain the weight of the pycnometer filled with water (m₃).

-

Calculate the density of the acetic acid using the known density of water at the experimental temperature.

Determination of Viscosity using an Ostwald Viscometer

Objective: To measure the resistance to flow of the liquid sample.

Apparatus: Ostwald viscometer, stopwatch, water bath, pipette.

Procedure:

-

Clean and dry the Ostwald viscometer.

-

Pipette a known volume of the acetic acid sample into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature water bath until the sample reaches the desired temperature.

-

Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

-

Repeat the measurement several times to ensure accuracy.

-

The viscosity can be calculated by comparing the flow time to that of a reference liquid with a known viscosity (e.g., water).

Determination of pKa (for Aqueous Acetic Acid)

Objective: To determine the acid dissociation constant of aqueous acetic acid.

Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized sodium hydroxide (NaOH) solution.

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume of the aqueous acetic acid solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Titrate the acetic acid solution with the standardized NaOH solution, recording the pH after each incremental addition of NaOH.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added.

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acetic acid.

Applications in Drug Development and Research

The choice between glacial and aqueous acetic acid is critical in pharmaceutical applications.

-

Glacial Acetic Acid: Due to its non-aqueous nature and solvent properties, it is extensively used in the synthesis of active pharmaceutical ingredients (APIs). It serves as a solvent, catalyst, or reagent in various organic reactions, such as acetylation.

-

Aqueous Acetic Acid: Dilute solutions of acetic acid are commonly used as excipients in pharmaceutical formulations. They can function as pH adjusting agents, buffering agents to enhance drug stability and solubility, and as antimicrobial preservatives.

Safety and Handling

Significant differences in concentration necessitate distinct safety protocols for handling glacial versus aqueous acetic acid.

Table 3: Safety and Handling Considerations

| Aspect | Glacial Acetic Acid | Aqueous Acetic Acid (Dilute) |

| Corrosivity | Highly corrosive, can cause severe skin burns and eye damage | Irritant, less corrosive than glacial form |

| Flammability | Flammable liquid and vapor | Generally not flammable |

| Handling Precautions | Use in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including nitrile gloves, chemical splash goggles, and a lab coat. | Standard laboratory precautions, including gloves and eye protection, are typically sufficient. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and bases. Keep container tightly closed. | Store in a tightly closed container in a general chemical storage area. |

References

Acetic Acid Dissociation in Aqueous Solutions: A Technical Guide

An In-depth Examination of the Dissociation Constant, Thermodynamic Properties, and Experimental Determination for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the dissociation of acetic acid in water, a fundamental parameter of significant interest in chemical, biological, and pharmaceutical research. This document details the quantitative aspects of the acid dissociation constant (pKa), its dependence on temperature and ionic strength, and the underlying thermodynamic principles. Furthermore, it offers detailed protocols for the experimental determination of the pKa of acetic acid.

Introduction to Acetic Acid Dissociation

Acetic acid (CH₃COOH) is a weak monoprotic acid that partially dissociates in water to establish an equilibrium between the undissociated acid and its conjugate base, the acetate ion (CH₃COO⁻), and a proton (H⁺). This equilibrium is a cornerstone of acid-base chemistry and is critical in numerous applications, including buffer preparation, pH control in chemical reactions and biological systems, and understanding the behavior of drug molecules containing carboxylic acid moieties.

The acid dissociation constant, Ka, is the equilibrium constant for this reaction and is a measure of the acid's strength. It is more commonly expressed in its logarithmic form, pKa (-log₁₀Ka). A lower pKa value signifies a stronger acid. For acetic acid, the pKa is approximately 4.76 at 25°C in pure water, indicating that in a solution at this pH, the concentrations of undissociated acetic acid and acetate ions are equal.

Quantitative Data on Acetic Acid Dissociation

The dissociation of acetic acid is influenced by environmental factors, primarily temperature and the ionic strength of the solution. Understanding these dependencies is crucial for accurate modeling and application in various experimental and physiological conditions.

Temperature Dependence of the Dissociation Constant

The pKa of acetic acid exhibits a non-linear relationship with temperature. The seminal work of Harned and Ehlers in 1933 provided precise measurements of the dissociation constant of acetic acid over a range of temperatures.[1]

| Temperature (°C) | Temperature (K) | pKa |

| 0 | 273.15 | 4.756 |

| 5 | 278.15 | 4.754 |

| 10 | 283.15 | 4.753 |

| 15 | 288.15 | 4.754 |

| 20 | 293.15 | 4.755 |

| 25 | 298.15 | 4.756 |

| 30 | 303.15 | 4.766 |

| 35 | 308.15 | 4.771 |

| 40 | 313.15 | 4.783 |

| 45 | 318.15 | 4.795 |

| 50 | 323.15 | 4.810 |

| 55 | 328.15 | 4.826 |

| 60 | 333.15 | 4.844 |

Data sourced from Harned, H.S. and Ehlers, R.W. (1933). The Dissociation Constant of Acetic Acid from 0 to 60° Centigrade. Journal of the American Chemical Society, 55(2), 652-656.[1]

Effect of Ionic Strength on the Dissociation Constant

The ionic strength of a solution, a measure of the total concentration of ions, affects the activity of the ions involved in the dissociation equilibrium, thereby influencing the measured pKa. The Debye-Hückel theory describes this effect, and at low to moderate ionic strengths, an increase in ionic strength generally leads to a decrease in the pKa of a weak acid.

| Ionic Strength (mol/L) | pKa at 18°C |

| 0.00 | 4.75 |

| 0.01 | 4.70 |

| 0.02 | 4.67 |

| 0.05 | 4.63 |

| 0.10 | 4.59 |

Data adapted from Cohn et al. as presented in Reijenga, J. et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.

Thermodynamic Properties of Acetic Acid Dissociation

The temperature dependence of the dissociation constant allows for the determination of the standard thermodynamic parameters of the dissociation reaction: the enthalpy change (ΔH°), the entropy change (ΔS°), and the heat capacity change (ΔCp°). These values provide deeper insight into the energetics of the dissociation process.

| Thermodynamic Parameter | Value at 298.15 K (25°C) |

| ΔG° (Gibbs Free Energy) | 27.14 kJ/mol |

| ΔH° (Enthalpy) | -0.42 kJ/mol |

| ΔS° (Entropy) | -92.4 J/(mol·K) |

| ΔCp° (Heat Capacity) | -154.8 J/(mol·K) |

These values are derived from the temperature dependence of the pKa and represent the standard state at infinite dilution.

The dissociation of acetic acid is slightly exothermic at 25°C, and the negative entropy change indicates a more ordered system upon dissociation, which is attributed to the ordering of water molecules around the resulting ions (solvation).

Experimental Protocols for pKa Determination

The accurate determination of the pKa of a substance is a critical step in its physicochemical characterization. Two common and reliable methods for determining the pKa of acetic acid are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly precise method for pKa determination.[2] It involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the analyte (acetic acid) and monitoring the pH change with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (150 mL)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

0.1 M acetic acid (CH₃COOH) solution

-

Standard pH buffers (e.g., pH 4.00, 7.00, 10.00) for pH meter calibration

-

Deionized water

-

Nitrogen gas (optional, for purging dissolved CO₂)

Procedure:

-

Calibration of the pH meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of acetic acid.

-

Sample Preparation: Pipette a known volume (e.g., 50.0 mL) of the 0.1 M acetic acid solution into a 150 mL beaker. Place a magnetic stir bar in the beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette filled with the standardized 0.1 M NaOH solution into the acetic acid solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial pH Measurement: Record the initial pH of the acetic acid solution before adding any titrant.

-

Titration: Begin the titration by adding small increments of the NaOH solution (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1-0.2 mL) to accurately capture the equivalence point. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the acid.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. While acetic acid itself does not have a strong chromophore in the accessible UV-Vis range, this method is often demonstrated using an acid-base indicator in a series of buffer solutions of known pH, which can be prepared using acetic acid and its conjugate base. The principle relies on Beer's Law and the Henderson-Hasselbalch equation.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

pH meter

-

Volumetric flasks and pipettes

-

A suitable acid-base indicator (e.g., bromocresol green)

-

A series of buffer solutions of known pH, prepared from acetic acid and sodium acetate.

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values around the expected pKa of the indicator by mixing different ratios of a standard acetic acid solution and a standard sodium acetate solution. Measure the pH of each buffer solution accurately with a calibrated pH meter.

-

Determination of λmax: Prepare two solutions of the indicator: one in a highly acidic solution (e.g., 0.1 M HCl) where the indicator is fully in its acidic form (HIn), and one in a highly basic solution (e.g., 0.1 M NaOH) where it is fully in its basic form (In⁻). Scan the absorbance of both solutions across a suitable wavelength range to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms. Choose the λmax where the difference in absorbance between the two forms is greatest.

-

Absorbance Measurements: Add a small, constant amount of the indicator stock solution to each of the prepared buffer solutions. Measure the absorbance of each solution at the chosen λmax. Also, measure the absorbance of the fully acidic (A_HIn) and fully basic (A_In-) forms of the indicator at this wavelength.

-

Data Analysis: The pKa of the indicator can be determined using the following equation, derived from the Henderson-Hasselbalch equation and Beer's Law:

pKa = pH + log₁₀( (A - A_In-) / (A_HIn - A) )

where:

-

pH is the pH of the buffer solution.

-

A is the absorbance of the indicator in the buffer solution.

-

A_HIn is the absorbance of the indicator in the highly acidic solution.

-

A_In- is the absorbance of the indicator in the highly basic solution.

By plotting log₁₀( (A - A_In-) / (A_HIn - A) ) versus pH, a straight line should be obtained with a y-intercept equal to -pKa.

-

Visualizing Acetic Acid Dissociation and Experimental Workflows

Visual representations are powerful tools for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the dissociation equilibrium of acetic acid and the workflow for its pKa determination by potentiometric titration.

References

The Thermodynamic Landscape of Acetic Acid in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles governing the behavior of acetic acid in aqueous solutions. A thorough understanding of these principles is critical for a wide range of applications, from fundamental chemical research to the development of pharmaceutical formulations. This document summarizes key thermodynamic data, details common experimental protocols for their determination, and provides visual representations of the underlying processes.

Core Thermodynamic Parameters of Acetic Acid Dissociation

The dissociation of acetic acid in water is an equilibrium process governed by standard thermodynamic principles. The reaction is as follows:

CH₃COOH(aq) ⇌ H⁺(aq) + CH₃COO⁻(aq)

The key thermodynamic quantities that describe this equilibrium are the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissociation. These parameters determine the extent of dissociation and its dependence on temperature.

Quantitative Thermodynamic Data

The following table summarizes the standard thermodynamic parameters for the dissociation of acetic acid in aqueous solution at 298.15 K (25 °C).

| Thermodynamic Parameter | Value | Units |

| Dissociation Constant (Kₐ) | 1.75 x 10⁻⁵ | - |

| pKₐ | 4.756 | - |

| Standard Gibbs Free Energy of Dissociation (ΔG°) | 27.1 | kJ/mol |

| Standard Enthalpy of Dissociation (ΔH°) | -0.25 to 5.3 | kJ/mol |

| Standard Entropy of Dissociation (ΔS°) | -91.9 | J/(mol·K) |

Note: The reported values for the enthalpy of dissociation can vary depending on the experimental method and conditions. Some calorimetric measurements indicate a slightly exothermic process at 25°C[1], while calculations based on neutralization enthalpies suggest it is endothermic[2]. The temperature at which the dissociation constant reaches its maximum is around 22.4 °C, indicating a change in the sign of the enthalpy of dissociation around this temperature[3].

The negative entropy change is a notable feature of acetic acid dissociation. While the formation of more particles would typically suggest an increase in entropy, the ordering of water molecules around the resulting ions (solvation) leads to an overall decrease in the disorder of the system[4].

Temperature Dependence of Acetic Acid Dissociation

The dissociation of acetic acid is sensitive to changes in temperature. The relationship between the dissociation constant (Kₐ) and temperature (T) can be described by the van't Hoff equation. The pKₐ of acetic acid has been observed to have a minimum value near room temperature, specifically around 22.4°C.[3] This implies that the enthalpy of dissociation is zero at this temperature and changes sign. Below this temperature, the dissociation is endothermic, and above it, it becomes exothermic. This complex behavior is attributed to significant changes in the solvation environment of the ions as the temperature varies.

Experimental Determination of Thermodynamic Properties

Accurate determination of the thermodynamic parameters for acetic acid dissociation relies on precise experimental techniques. The most common methods employed are potentiometric titration and calorimetry.

Potentiometric Titration

Potentiometric titration is a widely used and relatively simple method to determine the pKₐ of a weak acid.

Methodology:

-

Preparation of Solutions: A standard solution of a strong base (e.g., NaOH) and a solution of acetic acid of known approximate concentration are prepared. The strong base is typically standardized against a primary standard like potassium hydrogen phthalate (KHP).

-

Titration Setup: A known volume of the acetic acid solution is placed in a beaker with a magnetic stir bar. A calibrated pH electrode connected to a pH meter is immersed in the solution.

-

Titration Procedure: The standardized strong base is added to the acetic acid solution in small, known increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The equivalence point of the titration is determined from the point of maximum slope on the titration curve (pH vs. volume of base added). The pKₐ is then determined from the pH at the half-equivalence point, where the concentrations of the undissociated acid and its conjugate base are equal.

Calorimetry

Calorimetry directly measures the heat changes associated with a chemical reaction, allowing for the determination of the enthalpy of dissociation (ΔH°).

Methodology:

-

Calorimeter Setup: A solution calorimeter is used to measure the heat evolved or absorbed during the reaction. The calorimeter is first calibrated to determine its heat capacity.

-

Heat of Neutralization Measurement: The heat of neutralization of acetic acid with a strong base (e.g., NaOH) is measured. A known amount of acetic acid is placed in the calorimeter, and a known amount of NaOH is added to initiate the neutralization reaction. The temperature change is carefully recorded.

-

Heat of Dissociation Calculation: The enthalpy of dissociation of acetic acid can be calculated by comparing the heat of neutralization of acetic acid with the heat of neutralization of a strong acid with a strong base (which is approximately -55.9 kJ/mol). The difference between these two values corresponds to the enthalpy of dissociation of the weak acid.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the dissociation equilibrium and the experimental workflow for potentiometric titration.

References

The Reactivity of Acetic Acid: A Comprehensive Technical Guide for Researchers

Introduction: Acetic acid (CH₃COOH), a ubiquitous carboxylic acid, serves as a versatile reagent and catalyst in a vast array of organic transformations. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the acidic proton of the hydroxyl group. This technical guide provides an in-depth exploration of the reactivity of acetic acid with a variety of key functional groups, offering valuable insights for researchers, scientists, and professionals in drug development. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and visualizes complex reaction pathways and workflows using Graphviz diagrams.

Reactivity with Alcohols: Esterification

The reaction of acetic acid with alcohols to form esters, known as Fischer esterification, is a cornerstone of organic synthesis. This acid-catalyzed nucleophilic acyl substitution is a reversible process. The equilibrium can be shifted towards the product by using an excess of one reactant or by removing water as it is formed.

Quantitative Data: Esterification Yields and Equilibrium Constants

The efficiency of Fischer esterification is influenced by the structure of the alcohol and the reaction conditions.

| Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Equilibrium Constant (K) |

| Ethanol | H₂SO₄ | 1:1 | Reflux | - | ~65 | 3.94 - 4.0[1][2][3][4] |

| Ethanol | H₂SO₄ | 1:10 | Reflux | - | ~97[5] | - |

| n-Butanol | H₂SO₄ | 1:3 | - | 2 | 70.5 | - |

| n-Amyl alcohol | H₂SO₄ | 1:3 | - | 2 | 98 | - |

| Benzyl alcohol | H₂SO₄ | 1:3 | - | 2 | 90.8 | - |

Experimental Protocol: Synthesis of n-Butyl Acetate

Materials:

-

Acetic acid, glacial (1.0 mol)

-

n-Butanol (0.5 mol)

-

Sulfuric acid, concentrated (2-3 mL)

-

Sodium bicarbonate solution, 5% aqueous

-

Sodium chloride solution, saturated

-

Anhydrous magnesium sulfate

-

Boiling chips

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetic acid, n-butanol, and boiling chips.

-

Carefully add concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to a gentle reflux for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by 5% sodium bicarbonate solution to neutralize the excess acid, and finally with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude n-butyl acetate by distillation.

Signaling Pathway: Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification.

Reactivity with Amines: Amide Formation

Acetic acid reacts with primary and secondary amines to form amides. This reaction, often requiring a coupling agent or activation of the carboxylic acid, is fundamental in peptide synthesis and the production of various pharmaceuticals. Direct thermal amidation is possible but often requires high temperatures.

Quantitative Data: Amidation Yields

The yield of amide formation is highly dependent on the reaction conditions and the nature of the amine.

| Amine | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Acetic Anhydride | Water | - | - | High |

| Aniline Derivatives | Sulfated TiO₂/SnO₂ | Solvent-free | 115 | 2-6 | 65-97 |

| Benzylamine | B(OCH₂CF₃)₃ | MeCN | 80 | 5-24 | Good |

| Various Amines | TiF₄ | Toluene | Reflux | 12-24 | 60-99 |

Experimental Protocol: Synthesis of Acetanilide

Materials:

-

Aniline (10 mL)

-

Acetic anhydride (20 mL)

-

Glacial acetic acid (20 mL)

-

Zinc dust (a pinch)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, combine aniline, acetic anhydride, and glacial acetic acid.

-

Add a small amount of zinc dust to prevent oxidation of the aniline.

-

Attach a reflux condenser and gently heat the mixture in an oil bath for 15-20 minutes.

-

Pour the hot mixture into a beaker containing ice-cold water with constant stirring to precipitate the acetanilide.

-

Filter the crude product using a Buchner funnel and wash with cold water.

-

Recrystallize the crude acetanilide from hot water to obtain pure crystals.

Experimental Workflow: Synthesis of Acetanilide

Caption: Workflow for the synthesis of acetanilide.

Reactivity with Aldehydes and Ketones

Acetic acid can participate in reactions with aldehydes and ketones, primarily acting as a catalyst or a reactant in specific cases.

-

Aldol Condensation: Acetic acid can catalyze the aldol condensation of aldehydes and ketones, although stronger acids or bases are more commonly used. For instance, the condensation of acetic acid with formaldehyde can yield acrylic acid.

-

Pinacol Rearrangement: In the presence of a strong acid, vicinal diols (pinacols) undergo rearrangement to form ketones (pinacolones). Acetic acid can be used as a solvent and co-catalyst in this reaction. The reaction of benzopinacol in glacial acetic acid with a catalytic amount of iodine yields benzopinacolone.

Quantitative Data: Aldol Condensation

| Reactants | Catalyst | Yield (%) |

| Acetic Acid + Formaldehyde | B–P–V–W–Ox/SiO₂ | 68.7 |

Experimental Protocol: Pinacol Rearrangement of Benzopinacol

Materials:

-

Benzopinacol (400 mg)

-

Glacial acetic acid (2 mL)

-

Iodine (a small crystal, ~5 mg)

-

Ethanol

Procedure:

-

In a small round-bottom flask, combine benzopinacol, glacial acetic acid, and a crystal of iodine.

-

Attach a reflux condenser and heat the mixture to reflux for approximately 5 minutes.

-

Allow the solution to cool to room temperature, during which the benzopinacolone will precipitate.

-

Add a small amount of ethanol and mix thoroughly.

-

Isolate the product by vacuum filtration. A yield of 90-96% can be expected.

Logical Relationship: Pinacol Rearrangement

Caption: Key steps in the Pinacol rearrangement.

Reactivity with Alkenes and Alkynes

Acetic acid can add across the double or triple bonds of alkenes and alkynes, typically under acidic conditions, following Markovnikov's rule.

-

Addition to Alkenes: The electrophilic addition of acetic acid to an alkene yields an acetate ester. This reaction is often slower than addition of stronger acids like HBr. For example, the reaction of cyclohexene with HBr in acetic acid yields bromocyclohexane as the major product (85%) and cyclohexyl acetate as a minor product (15%).

-

Addition to Alkynes: Acetic acid adds to alkynes to form enol acetates, which can then tautomerize to ketones. A significant industrial application is the synthesis of vinyl acetate from the reaction of acetylene and acetic acid in the presence of a zinc acetate catalyst.

Quantitative Data: Addition to Alkenes and Alkynes

| Substrate | Reagent | Product(s) | Yield (%) |

| Cyclohexene | HBr in Acetic Acid | Bromocyclohexane / Cyclohexyl Acetate | 85 / 15 |

| Acetylene | Acetic Acid | Vinyl Acetate | 93 (based on acetylene) |

Experimental Protocol: Addition of Acetic Acid to an Alkene (General)

Materials:

-

Alkene

-

Glacial acetic acid

-

Strong acid catalyst (e.g., H₂SO₄ or HClO₄)

Procedure:

-

Dissolve the alkene in glacial acetic acid.

-

Add a catalytic amount of a strong acid.

-

Stir the mixture at room temperature or with gentle heating. The reaction time will vary depending on the reactivity of the alkene.

-

Monitor the reaction progress using techniques like TLC or GC.

-

Upon completion, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Purify the product by distillation or chromatography.

Signaling Pathway: Electrophilic Addition to an Alkene

Caption: Mechanism of electrophilic addition of acetic acid to an alkene.

Reactivity with Carboxylic Acid Derivatives

Acetic acid can react with more reactive carboxylic acid derivatives, such as acid chlorides and anhydrides, or be converted into them.

-

Formation of Acetic Anhydride: Dehydration of two molecules of acetic acid yields acetic anhydride. This can be achieved by heating acetic acid with a strong dehydrating agent like phosphorus pentoxide (P₂O₅).

-

Reaction with Acyl Chlorides: Acetic acid can react with acyl chlorides, though this is not a common synthetic route. More typically, acetic acid is converted to acetyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Experimental Protocol: Preparation of Acetic Anhydride

Materials:

-

Glacial acetic acid

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

In a round-bottom flask, carefully add phosphorus pentoxide to glacial acetic acid in portions, while cooling the flask in an ice bath.

-

Once the addition is complete, equip the flask for distillation.

-

Gently heat the mixture to distill the acetic anhydride. The boiling point of acetic anhydride is approximately 140 °C.

-

Collect the fraction boiling around 138-142 °C.

Logical Relationship: Formation of Acetic Anhydride

References

The Central Role of Acetic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Acetic acid, a simple two-carbon carboxylic acid, occupies a pivotal position in the metabolic landscape of virtually all forms of life. In its activated form, acetyl-CoA, it serves as the central hub for carbohydrate, fat, and protein metabolism, channeling carbon skeletons into energy production and biosynthetic pathways. This technical guide provides an in-depth exploration of the multifaceted biological roles of acetic acid in metabolic pathways, with a focus on its integration into core cellular processes. The document details the enzymatic reactions that produce and consume acetyl-CoA, its function in the citric acid cycle, fatty acid synthesis, and acetylation modifications. Quantitative data are presented in a structured format, and key experimental methodologies are outlined to facilitate further research.

Introduction

Acetic acid, predominantly found in its deprotonated form, acetate, at physiological pH, is a key metabolic intermediate. Its significance lies in its conversion to acetyl-coenzyme A (acetyl-CoA), a high-energy thioester that acts as a critical acyl group carrier. This conversion is primarily catalyzed by acetyl-CoA synthetase. Acetyl-CoA is the primary substrate for the citric acid cycle, the final common pathway for the oxidation of fuel molecules. Furthermore, it is the fundamental building block for the synthesis of fatty acids, cholesterol, and other essential biomolecules. Beyond its metabolic roles, the acetyl group from acetyl-CoA is utilized in post-translational modifications of proteins, profoundly influencing cellular signaling and gene expression.

Acetyl-CoA: The Metabolic Hub

The conversion of various macronutrients converges on the formation of acetyl-CoA, highlighting its central role in intermediary metabolism.

-

From Carbohydrates: Glucose is converted to pyruvate via glycolysis in the cytoplasm. Pyruvate is then transported into the mitochondria and oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex (PDC).

-

From Fatty Acids: Fatty acids undergo β-oxidation within the mitochondria, a cyclical process that sequentially cleaves two-carbon units from the fatty acyl chain to produce acetyl-CoA.

-

From Amino Acids: The carbon skeletons of several amino acids, including leucine, isoleucine, and tryptophan, can be catabolized to acetyl-CoA.

Key Metabolic Pathways Involving Acetyl-CoA

The Citric Acid Cycle (Krebs Cycle)

The citric acid cycle is the primary oxidative pathway for acetyl-CoA in aerobic organisms. It involves a series of eight enzymatic reactions that completely oxidize the acetyl group to two molecules of CO2, generating reducing equivalents (NADH and FADH2) that are subsequently used in the electron transport chain to produce ATP.

Caption: The Citric Acid Cycle showing key intermediates and enzymes.

Fatty Acid Synthesis

When cellular energy levels are high, excess acetyl-CoA is diverted from the citric acid cycle to the synthesis of fatty acids in the cytoplasm. This process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.

Caption: Overview of the initial steps of fatty acid synthesis.

Acetylation and Deacetylation

Acetyl-CoA is the universal donor of acetyl groups for the post-translational modification of proteins, a process known as acetylation. This modification is catalyzed by acetyltransferases and is reversible through the action of deacetylases. Histone acetylation is a well-studied example that plays a crucial role in regulating gene expression.

Caption: The reversible process of protein acetylation and deacetylation.

Quantitative Data Summary

The following tables summarize key quantitative data related to acetic acid metabolism. These values can vary depending on the organism, tissue, and physiological conditions.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes

| Enzyme | Substrate | Km (µM) | Organism/Tissue |

| Acetyl-CoA Synthetase | Acetate | 200 - 800 | Bovine Heart |

| Pyruvate Dehydrogenase | Pyruvate | 25 - 100 | Rat Heart |

| Citrate Synthase | Acetyl-CoA | 2 - 10 | Pig Heart |

| Acetyl-CoA Carboxylase | Acetyl-CoA | 20 - 70 | Rat Liver |

Table 2: Cellular Concentrations of Key Metabolites

| Metabolite | Concentration (mM) | Cellular Compartment | Organism/Tissue |

| Acetyl-CoA | 0.005 - 0.1 | Mitochondria | Rat Liver |

| Acetyl-CoA | 0.001 - 0.03 | Cytosol | Rat Liver |

| Citrate | 0.2 - 1.0 | Mitochondria | Rat Heart |

| Malonyl-CoA | 0.001 - 0.01 | Cytosol | Rat Liver |

Experimental Protocols

Assay for Acetyl-CoA Synthetase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of acetyl-CoA synthetase.

Principle: The formation of acetyl-CoA is coupled to the reduction of NAD+ by the enzymes malate dehydrogenase and citrate synthase. The increase in absorbance at 340 nm due to the formation of NADH is monitored.

Reagents:

-

1 M Tris-HCl, pH 8.0

-

1 M MgCl2

-

100 mM ATP

-

100 mM Coenzyme A

-

100 mM Sodium Acetate

-

1 M L-Malic acid

-

10 mM NAD+

-

Malate dehydrogenase (1000 U/mL)

-

Citrate synthase (1000 U/mL)

-

Enzyme sample (e.g., cell lysate)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl, MgCl2, ATP, CoA, Sodium Acetate, L-Malic acid, and NAD+ in a cuvette.

-

Add malate dehydrogenase and citrate synthase to the mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH formation (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Caption: Workflow for the spectrophotometric assay of Acetyl-CoA Synthetase.

¹³C-Metabolic Flux Analysis of Acetate Metabolism

This protocol provides a general overview of using stable isotopes to trace the metabolic fate of acetate.

Principle: Cells are cultured in the presence of a ¹³C-labeled acetate tracer (e.g., [1,2-¹³C2]acetate). The incorporation of the ¹³C label into downstream metabolites is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This information is used to quantify the relative and absolute fluxes through metabolic pathways.

Procedure:

-

Cell Culture: Culture cells of interest in a defined medium.

-

Labeling: Replace the medium with one containing the ¹³C-labeled acetate tracer and continue the culture for a defined period.

-

Metabolite Extraction: Quench cellular metabolism rapidly and extract metabolites from the cells.

-

LC-MS/MS Analysis: Separate and detect the labeled metabolites using liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Determine the mass isotopomer distributions of key metabolites.

-

Flux Calculation: Use metabolic modeling software to calculate the metabolic fluxes that best fit the experimental data.

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

Conclusion and Future Directions

Acetic acid, through its conversion to acetyl-CoA, is undeniably a cornerstone of cellular metabolism. Its integration into catabolic and anabolic pathways, as well as its role in regulatory processes like protein acetylation, underscores its importance in maintaining cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate roles of acetic acid in health and disease. Future research will likely focus on elucidating the complex interplay between acetate metabolism and cellular signaling pathways, with potential implications for the development of novel therapeutic strategies for metabolic disorders and cancer. The continued development of advanced analytical techniques, such as single-cell metabolomics and spatially resolved metabolomics, will undoubtedly provide unprecedented insights into the dynamic regulation of acetate metabolism at the subcellular level.

A Technical Guide to the Natural Sources and Biosynthesis of Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetic acid, a fundamental organic compound, is ubiquitous in nature and central to various biological processes. This technical guide provides an in-depth exploration of the natural occurrences and biosynthetic pathways of acetic acid. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key molecule. This document details the microbial and metabolic origins of acetic acid, presents quantitative data on its prevalence, and offers detailed experimental protocols for its analysis. Visual diagrams of key pathways and workflows are provided to facilitate a deeper understanding of the underlying biochemical processes.

Natural Sources of Acetic Acid

Acetic acid (CH₃COOH), systematically named ethanoic acid, is found in a wide array of natural environments, from fermented foods to biological systems.[1][2] Its presence is often the result of microbial metabolism.

Fermented Foods and Beverages

The most well-known natural source of acetic acid is vinegar, where it is the primary active component responsible for its characteristic sour taste and pungent odor.[2][3][4] Acetic acid is produced during the fermentation of ethanol by acetic acid bacteria (AAB). Various raw materials can be used, leading to different types of vinegar, including:

-

Apple cider vinegar

-

Wine vinegar

-

Balsamic vinegar

-

Rice vinegar

-

Malt vinegar

Beyond vinegar, acetic acid is also present in other fermented products such as kimchi, sauerkraut, pickles, kombucha, and water kefir, where it contributes to the flavor profile and acts as a natural preservative.

Fruits and Plants

Acetic acid can be found naturally in various fruits, especially when they are overripe or undergoing fermentation. Examples include apples, grapes, blackberries, pineapple, strawberries, and oranges. In plants, acetic acid is an important metabolic intermediate. It can also be produced from the pyrolysis of lignocellulosic biomass, such as wood.

Animal and Human Physiology

In humans and other primates, acetic acid is a component of vaginal lubrication, where it is thought to serve as a mild antibacterial agent. It is also a product of ethanol metabolism in the human body. The gut microbiome plays a significant role in acetic acid production through the fermentation of dietary fibers, contributing to the pool of short-chain fatty acids (SCFAs). These SCFAs, including acetate, are crucial for host energy metabolism. Acetogenic bacteria in the intestine can produce a significant amount of acetic acid daily.

Biosynthesis of Acetic Acid

The biosynthesis of acetic acid is primarily achieved through microbial fermentation, which can occur under both aerobic and anaerobic conditions.

Aerobic Fermentation (Oxidative Fermentation)

For centuries, the production of vinegar has relied on the aerobic fermentation of ethanol by AAB, predominantly from the genera Acetobacter and Gluconacetobacter. These bacteria are ubiquitous in environments where alcoholic fermentation occurs.

The overall chemical reaction is the oxidation of ethanol to acetic acid:

C₂H₅OH + O₂ → CH₃COOH + H₂O

This process involves a two-step enzymatic reaction catalyzed by membrane-bound dehydrogenases:

-

Ethanol to Acetaldehyde: Catalyzed by alcohol dehydrogenase (ADH).

-

Acetaldehyde to Acetic Acid: Catalyzed by aldehyde dehydrogenase (ALDH).

The efficiency of this process allows some strains of Acetobacter to produce vinegar with acetic acid concentrations of up to 20%.

Anaerobic Fermentation

Certain anaerobic bacteria, including species from the genera Clostridium and Acetobacterium, can produce acetic acid directly from sugars without an ethanol intermediate. This process is known as acetogenesis.

The overall reaction from glucose is:

C₆H₁₂O₆ → 3 CH₃COOH

These acetogenic bacteria can also synthesize acetic acid from one-carbon compounds like methanol, carbon monoxide, or a mixture of carbon dioxide and hydrogen. While this pathway is highly efficient in terms of substrate conversion, the producing organisms are generally less tolerant to high concentrations of acetic acid compared to AAB.

Another anaerobic pathway involves the conversion of lactic acid to acetic acid by bacteria such as Lactobacillus buchneri. In this process, one mole of lactic acid is converted to approximately 0.5 moles of acetic acid and 0.5 moles of 1,2-propanediol.

The Acetate Pathway

In a broader metabolic context, the "acetate pathway" refers to the biosynthesis of fatty acids and polyketides starting from acetyl-CoA. Acetyl-CoA, the activated form of acetic acid, is a central molecule in the metabolism of carbohydrates and fats. It is formed from the breakdown of sugars, fats, and some amino acids. The acetate pathway involves the stepwise condensation of two-carbon units derived from malonyl-CoA to build longer carbon chains.

Quantitative Data

The concentration of acetic acid varies significantly depending on the source.

| Natural Source | Typical Acetic Acid Concentration | Reference(s) |

| Table Vinegar | 4% - 8% (v/v) | |

| Pickling Vinegar | Up to 12% (v/v) | |

| Commercial Vinegar (Acetobacter) | Up to 20% | |

| Commercial Vinegar (Clostridium) | A few percent | |

| Pyrolysis of Pine Wood | ~2.2% (wt%) of bio-oil | |

| Pyrolysis of Eucalyptus | ~4.7% (wt%) of bio-oil |

Experimental Protocols

Quantification of Acetic Acid by Titration

A common and straightforward method for determining the concentration of acetic acid, particularly in aqueous solutions like vinegar, is acid-base titration.

Principle: This method involves neutralizing the acetic acid (a weak acid) in a sample with a standard solution of a strong base, typically sodium hydroxide (NaOH), of known concentration. The reaction is:

CH₃COOH + NaOH → CH₃COONa + H₂O

An indicator, such as phenolphthalein, is used to signal the endpoint of the titration, which is the point at which all the acetic acid has been neutralized.

Materials:

-

Vinegar sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator solution

-

Distilled water

-

Burette

-

Pipette (volumetric)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Sample Preparation: Accurately pipette a specific volume (e.g., 5.00 mL or 10.00 mL) of the vinegar sample into an Erlenmeyer flask.

-

Dilution: Add a known volume of distilled water (e.g., 50 mL) to the flask to ensure sufficient volume for titration and to better observe the color change of the indicator.

-

Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the diluted vinegar sample. The solution should remain colorless.

-

Burette Preparation: Rinse the burette with a small amount of the standardized NaOH solution and then fill it with the NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Titration: Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask (or using a magnetic stirrer). As the endpoint is approached, a pink color will start to persist for longer periods.

-

Endpoint Determination: Continue adding the NaOH drop by drop until the addition of a single drop results in a faint but persistent pink color that lasts for at least 30 seconds. This is the endpoint of the titration.

-

Data Recording: Record the final volume of the NaOH solution in the burette.

-

Replicates: Repeat the titration at least two more times to ensure the precision of the results.

Calculations:

-

Volume of NaOH used: Final burette reading - Initial burette reading.

-

Moles of NaOH used: Molarity of NaOH × Volume of NaOH used (in Liters).

-

Moles of Acetic Acid: Based on the 1:1 stoichiometry of the reaction, the moles of acetic acid are equal to the moles of NaOH used.

-

Molarity of Acetic Acid: Moles of acetic acid / Volume of vinegar sample (in Liters).

-

Concentration in % (w/v): (Mass of acetic acid / Volume of vinegar sample) × 100. The mass of acetic acid can be calculated by multiplying the moles of acetic acid by its molar mass (60.052 g/mol ).

Regulation and Significance

The production and metabolism of acetic acid are tightly regulated in biological systems. In AAB, stress response mechanisms, including alterations in cell membrane composition and the activation of efflux pumps, are crucial for tolerance to high concentrations of ethanol and acetic acid. In humans, the acetate produced by the gut microbiota influences various physiological processes, including energy homeostasis and potentially cardiovascular function.

For drug development professionals, understanding the biosynthesis and metabolic impact of acetic acid is relevant in the contexts of gut health, metabolic disorders, and the effects of ethanol consumption.

Conclusion

Acetic acid is a compound of significant biological and industrial importance. Its natural occurrence is widespread, primarily as a product of microbial fermentation. The biosynthesis of acetic acid occurs through distinct aerobic and anaerobic pathways, each with its own set of enabling microorganisms and enzymatic machinery. A thorough understanding of these sources and pathways, supported by robust analytical methods, is essential for researchers and professionals in the fields of microbiology, biochemistry, food science, and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the History of the Discovery and Synthesis of Acetic Acid

Abstract: Acetic acid (CH₃COOH), a cornerstone of organic chemistry and a vital industrial chemical, has a history as rich and varied as its applications. From its ancient origins as the active component in vinegar to its synthesis through sophisticated modern catalytic processes, the journey of acetic acid mirrors the evolution of chemical science itself. This technical guide provides a comprehensive overview of the key milestones in the discovery and synthesis of acetic acid, detailing the experimental protocols of pivotal discoveries and summarizing quantitative data for major industrial processes. It is intended for a scientific audience, offering in-depth information on the chemical transformations and technological advancements that have shaped its production.

Early History and Discovery: The Age of Fermentation

The history of acetic acid is inextricably linked to vinegar, a product of natural fermentation known since antiquity. Civilizations as early as the Babylonians, around 5000 B.C.E., produced vinegar from wine for both culinary and medicinal purposes.[1] The use of acetic acid in alchemy dates back to the third century BC, when the Greek philosopher Theophrastus described how vinegar could react with metals to create pigments for art.[2][3]

For centuries, it was believed that the acid in vinegar and pure, crystalline acetic acid were different substances. Pure acetic acid, known as "glacial" acetic acid because it freezes at a relatively high 16.6 °C, was first prepared during the Renaissance by the dry distillation of metal acetates.[1][3] It wasn't until the 18th century that French chemist Pierre Adet demonstrated that the two were, in fact, the same chemical compound.

Experimental Protocol: Early Concentration and Isolation

Protocol 1: Distillation of Vinegar (As practiced by 8th-century alchemist Jabir Ibn Hayyan)

-

Objective: To concentrate acetic acid from vinegar.

-

Apparatus: A simple distillation apparatus (alembic).

-

Methodology:

-

Vinegar (a dilute aqueous solution of acetic acid) is placed into the still pot.

-

The vinegar is gently heated to its boiling point.

-

The vapor, richer in the more volatile acetic acid and water than the non-volatile impurities, rises and is directed into a condenser.

-

The cooled, condensed liquid (distillate) is collected. This process yields a more concentrated solution of acetic acid.

-

Protocol 2: Preparation of Glacial Acetic Acid via Dry Distillation of Metal Acetates (Renaissance Era)

-

Objective: To produce pure, anhydrous acetic acid.

-

Reactants: A metal acetate salt (e.g., lead(II) acetate or copper(II) acetate).

-

Methodology:

-

The metal acetate salt is placed in a retort.

-

The retort is heated strongly in the absence of air (dry distillation).

-

The salt decomposes, and the vapors are distilled and collected.

-

The resulting condensate is nearly pure, anhydrous acetic acid. For example, the dry distillation of lead(II) acetate also produces acetone, as first described by Andreas Libavius in the 16th century.

-

The Dawn of Synthetic Organic Chemistry: Kolbe's Synthesis

A monumental breakthrough occurred in 1845 when German chemist Hermann Kolbe achieved the first synthesis of acetic acid from inorganic compounds. This achievement was a critical blow to the theory of vitalism, which held that organic compounds could only be produced by living organisms. Kolbe's multi-step synthesis proved that organic molecules could be constructed in the laboratory from elemental sources.

Experimental Protocol: The Kolbe Synthesis of Acetic Acid (1845)

-

Objective: To synthesize acetic acid from inorganic starting materials.

-

Methodology: This synthesis is a four-step sequence.

-

Chlorination of Carbon Disulfide: Carbon disulfide (CS₂) is treated with chlorine (Cl₂) to produce carbon tetrachloride (CCl₄).

-

Pyrolysis to Tetrachloroethylene: The resulting carbon tetrachloride is subjected to pyrolysis (thermal decomposition) to yield tetrachloroethylene (C₂Cl₄).

-

Aqueous Chlorination to Trichloroacetic Acid: Tetrachloroethylene is chlorinated in an aqueous solution, which results in the formation of trichloroacetic acid (CCl₃COOH).

-

Electrolytic Reduction: Finally, trichloroacetic acid is reduced electrolytically to produce acetic acid (CH₃COOH).

-

References

An In-depth Technical Guide to Acetic Acid Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and disposal methods for acetic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and environmental compliance.

Chemical and Physical Properties

Acetic acid, systematically named ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH.[1][2] Glacial acetic acid refers to the anhydrous (water-free) form of acetic acid.[1][3] Below 62°F (16.7°C), glacial acetic acid crystallizes into a solid.[3] It is characterized by a pungent, vinegar-like odor.

Table 1: Physical and Chemical Properties of Acetic Acid